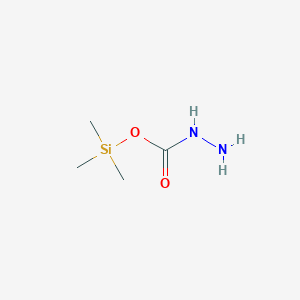
Trimethylsilyl hydrazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethylsilyl hydrazinecarboxylate is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a hydrazinecarboxylate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trimethylsilyl hydrazinecarboxylate can be synthesized through several methods. One common approach involves the reaction of trimethylsilyl chloride with hydrazinecarboxylate under anhydrous conditions. The reaction typically requires a base such as triethylamine to facilitate the formation of the desired product . Another method involves the use of trimethylsilyl azide, which can be prepared by reacting chlorotrimethylsilane with sodium azide in a suitable solvent .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethylsilyl hydrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a wide range of functionalized derivatives .
Applications De Recherche Scientifique
Trimethylsilyl hydrazinecarboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of trimethylsilyl hydrazinecarboxylate involves its ability to act as a protecting group for various functional groups in organic synthesis. The trimethylsilyl group can be easily attached and removed under mild conditions, making it a valuable tool in multi-step synthetic processes . The compound’s reactivity is influenced by the presence of the trimethylsilyl group, which can stabilize reactive intermediates and facilitate specific chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl chloride: Used as a reagent for introducing trimethylsilyl groups.
Trimethylsilyl azide: Utilized in the synthesis of azide derivatives.
Trimethylsilyl cyanide: Employed in the cyanation of organic compounds
Uniqueness
Trimethylsilyl hydrazinecarboxylate is unique due to its combination of a trimethylsilyl group with a hydrazinecarboxylate moiety, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring selective protection and deprotection of functional groups, as well as in the synthesis of complex organic molecules .
Propriétés
Numéro CAS |
65071-26-3 |
|---|---|
Formule moléculaire |
C4H12N2O2Si |
Poids moléculaire |
148.24 g/mol |
Nom IUPAC |
trimethylsilyl N-aminocarbamate |
InChI |
InChI=1S/C4H12N2O2Si/c1-9(2,3)8-4(7)6-5/h5H2,1-3H3,(H,6,7) |
Clé InChI |
HZQGXZWRLFVZGA-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


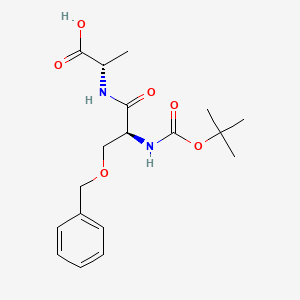

![3-Oxo-3-[(1,3,3-trimethyl-2-oxocyclohexyl)oxy]propanoate](/img/structure/B14498068.png)
![3-[2-(dibutylamino)ethoxy]propyl 4-aminobenzoate](/img/structure/B14498069.png)

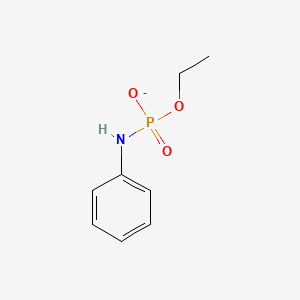
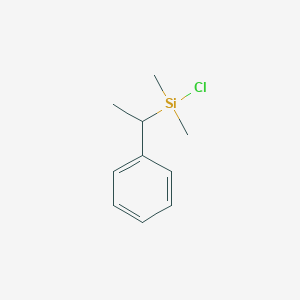
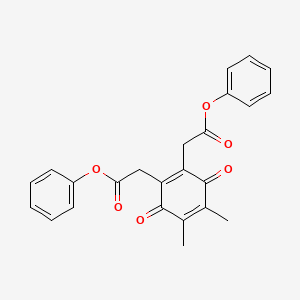
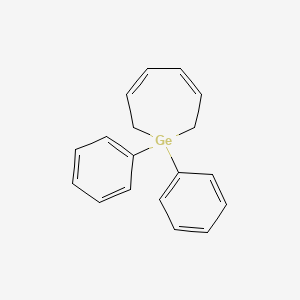
![(1'R,4'R,5'R,7'S)-5'-chlorospiro[1,3-dioxolane-2,2'-bicyclo[2.2.1]heptane]-7'-carboxylate](/img/structure/B14498117.png)
![1-Methylspiro[bicyclo[3.1.0]hexane-6,1'-cyclopentan]-3-one](/img/structure/B14498124.png)



